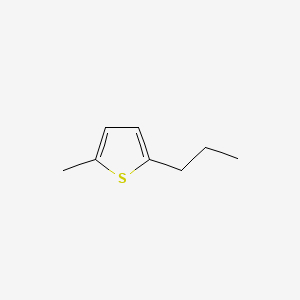

2-Methyl-5-propylthiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33933-73-2 |

|---|---|

Molecular Formula |

C8H12S |

Molecular Weight |

140.25 g/mol |

IUPAC Name |

2-methyl-5-propylthiophene |

InChI |

InChI=1S/C8H12S/c1-3-4-8-6-5-7(2)9-8/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZWLVQEKJYWHJRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(S1)C |

Origin of Product |

United States |

Synthetic Methodologies and Methodological Advancements for 2 Methyl 5 Propylthiophene and Analogues

Direct Functionalization Approaches

Direct functionalization strategies commence with a thiophene (B33073) or a simple alkylthiophene scaffold, upon which substituents are introduced. These methods leverage the inherent reactivity of the thiophene ring.

Regioselective Substitution Reactions

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). nih.gov The C2 and C5 positions (α-positions) are particularly activated and are the preferred sites for substitution due to the stability of the resulting carbocation intermediate. This inherent regioselectivity can be exploited to synthesize 2,5-disubstituted thiophenes.

A powerful strategy for achieving high regioselectivity involves the use of halo-substituted thiophenes. For instance, a synthesis starting from 2,3,5-tribromothiophene allows for sequential and chemo-regioselective lithium/bromine exchange reactions. By carefully controlling the reaction conditions and the electrophiles used at each step, specific functional groups can be installed at desired positions. A multi-step protocol starting from thiophene can yield specifically substituted analogues, demonstrating the utility of this approach for creating complex thiophene derivatives. mdpi.com

Key Features of Regioselective Substitution:

| Feature | Description | Source |

|---|---|---|

| Inherent Reactivity | The C2 and C5 positions of the thiophene ring are the most susceptible to electrophilic attack. | pharmaguideline.com |

| Halogen/Metal Exchange | The use of polyhalogenated thiophenes allows for sequential, directed functionalization at specific positions using organolithium reagents. | mdpi.com |

| Control of Substitution | Enables the precise construction of fully substituted and complex thiophene analogues. | nih.gov |

Alkylation Reactions of Thiophenic Scaffolds

Alkylation reactions are a direct method for introducing alkyl groups, such as methyl and propyl, onto the thiophene core. This can be achieved through various methods, including reactions with olefins or other alkylating agents under catalytic conditions.

The reaction of thiophene or 2-methylthiophene with an olefin like propene in the presence of an acid catalyst is a direct route to propyl-substituted thiophenes. acs.orgacs.org This process is a type of Friedel-Crafts alkylation where the olefin is activated by the catalyst to form a carbocation, which then attacks the electron-rich thiophene ring. The high reactivity of thiophene allows this reaction to proceed, often under milder conditions than those required for benzene. researchgate.net The alkylation of thiophenes with olefins not only adds the desired functional group but also significantly increases the molecule's boiling point, a property that can facilitate separation from unreacted starting materials. researchgate.net

A range of catalysts can be employed for the alkylation of thiophenes. Traditional catalysts include liquid mineral acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as Friedel-Crafts catalysts like aluminum halides. google.comdoe.gov However, these can lead to side reactions, including resinification and polymerization of the thiophene reactant. google.com

More advanced catalytic systems have been developed to overcome these limitations. Boron trifluoride (BF₃) has been shown to be an effective catalyst that minimizes unwanted polymerization. google.com Furthermore, solid acid catalysts are emerging as a safer and more environmentally friendly alternative to liquid acids. doe.gov These solid catalysts can be more easily separated from the reaction mixture and potentially regenerated and reused, making the process more economical and sustainable. doe.gov Ionic liquids have also been investigated as homogeneous catalysts for the alkylation of thiophene with olefins, demonstrating good catalytic activity under mild conditions. researchgate.net

Comparison of Alkylation Catalysts:

| Catalyst Type | Examples | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Liquid Mineral Acids | H₂SO₄, HF | Readily available, effective | Pose safety and environmental risks | doe.gov |

| Friedel-Crafts Catalysts | AlCl₃ | High reactivity | Can cause excessive resinification | google.com |

| Boron Trifluoride | BF₃ | Efficient, reduces polymerization | Gaseous, requires handling | google.com |

| Solid Acid Catalysts | Zeolites, Phosphoric acid on kieselguhr | Reusable, environmentally safer | Can deactivate rapidly | doe.govresearchgate.net |

| Ionic Liquids | Various | Homogeneous catalysis, mild conditions | Cost, potential separation issues | researchgate.net |

Cyclization and Heterocyclization Methods for Thiophene Ring Formation

An alternative to functionalizing a pre-formed ring is to construct the thiophene ring from acyclic precursors. This approach is particularly useful for synthesizing specifically substituted thiophenes by incorporating the desired substituents into the starting materials.

One of the classical methods is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. pharmaguideline.com By choosing an appropriately substituted 1,4-dicarbonyl, a variety of substituted thiophenes can be prepared.

The Gewald aminothiophene synthesis is another versatile method that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. pharmaguideline.com While this method directly yields aminothiophenes, the amino group can be subsequently removed or transformed to provide access to other derivatives.

More recent advancements include metal-catalyzed heterocyclization reactions. For example, functionalized alkynes bearing a thiol group can undergo cyclization to form thiophenes. nih.gov Palladium-catalyzed reactions of 1-mercapto-3-yn-2-ols have been shown to produce substituted thiophenes in good to high yields. nih.govorganic-chemistry.org

Metal-Mediated and Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on metal-mediated cross-coupling reactions to form carbon-carbon bonds with high precision and efficiency. These methods are exceptionally well-suited for the synthesis of 2-Methyl-5-propylthiophene and its analogues, typically starting from a dihalogenated thiophene.

Common strategies involve palladium or nickel-catalyzed reactions such as the Kumada, Stille, and Suzuki couplings. jcu.edu.aunih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. For the synthesis of this compound, one could start with 2,5-dibromothiophene. A sequential coupling, first with methylmagnesium bromide and then with propylmagnesium bromide (or vice versa) in the presence of a nickel or palladium catalyst, would yield the desired product. Kumada coupling is particularly effective for adding alkyl chains to the thiophene core, often with yields greater than 90%. jcu.edu.au

Stille Coupling: This method uses an organotin compound as the coupling partner for the organic halide. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

Suzuki Coupling: In this reaction, an organoboron compound (boronic acid or ester) is coupled with an organic halide. The Suzuki reaction is widely used due to the stability and low toxicity of the boron reagents. nih.gov

These cross-coupling reactions offer a highly modular and regioselective route to disubstituted thiophenes, allowing for the precise installation of different alkyl or aryl groups at specific positions on the thiophene ring. jcu.edu.au

Overview of Cross-Coupling Reactions for Thiophene Synthesis:

| Reaction Name | Thiophene Precursor | Coupling Partner | Catalyst | Key Features | Source |

|---|---|---|---|---|---|

| Kumada | Halothiophene (e.g., 2,5-dibromothiophene) | Grignard Reagent (R-MgBr) | Nickel or Palladium | Excellent for alkyl-aryl bond formation; high yields. | jcu.edu.au |

| Stille | Halothiophene | Organotin Reagent (R-SnBu₃) | Palladium | Mild conditions; tolerant of many functional groups. | nih.gov |

| Suzuki | Halothiophene | Boronic Acid/Ester (R-B(OH)₂) | Palladium | Stable and low-toxicity reagents. | nih.gov |

Innovative Synthesis Protocols

Recent advancements in synthetic organic chemistry have led to the development of innovative protocols for the preparation of this compound and its analogues. These methodologies focus on improving efficiency, scalability, and sustainability by optimizing reaction sequences, integrating different chemical engineering approaches, and utilizing powerful name reactions for the construction of the core thiophene scaffold.

Multi-step Reaction Sequence Optimization

One such optimized approach for the synthesis of 2,5-disubstituted thiophenes involves a one-pot method starting from terminal alkynes. This process utilizes a greener version of the Glaser coupling, followed by heterocyclization with sodium sulfide (B99878). This telescopic method is reported to produce 2,5-disubstituted thiophenes in yields ranging from 70-95%, which is significantly higher than traditional multi-step approaches that involve the isolation of intermediates schenautomacao.com.br.

Furthermore, a patented one-pot synthesis for 2,5-disubstituted thiophene compounds has been developed, emphasizing mild reaction conditions, simple operation, and high yields suitable for industrial production google.com. This method underscores the importance of process optimization for large-scale manufacturing. The reported yield for a specific 2,5-disubstituted thiophene using this one-pot method was 93% google.com.

Table 1: Comparison of Synthetic Approaches for 2,5-Disubstituted Thiophenes

| Synthetic Approach | Key Features | Reported Yield | Number of Steps (from key precursors) | Reference |

| Telescopic Synthesis | One-pot, greener Glaser coupling | 70-95% | 1 (from terminal alkyne) | schenautomacao.com.br |

| Multi-step Protocol | Regioselective Br/Li exchange | 33% (overall) | 5 (from thiophene) | researchgate.netmdpi.com |

| Patented One-Pot Method | Suitable for industrial production | 93% | 1 (from precursors) | google.com |

Integration of Batch and Flow Chemistry for Preparative Synthesis

The integration of batch and continuous flow chemistry offers a powerful strategy for the preparative synthesis of thiophene derivatives, combining the flexibility of batch processing with the efficiency, safety, and scalability of flow chemistry. This hybrid approach allows for the optimization of individual reaction steps within a multi-step synthesis.

The key advantages of flow chemistry in this context include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with thermal runaways and the handling of hazardous reagents youtube.comseqens.com.

Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to more consistent product quality and yields youtube.comseqens.com.

Scalability: Scaling up production in flow chemistry is typically more straightforward than in batch, often involving longer run times rather than larger reactors youtube.comseqens.com.

Conversely, batch reactors offer simplicity and versatility for certain transformations within a synthetic sequence. The ability to seamlessly transition between these two modes of operation on a single, automated platform represents a significant advancement in modern synthetic chemistry.

Table 2: Comparison of Batch and Flow Chemistry in Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Typically larger, discrete quantities | Continuous stream, easily scalable by time |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, excellent temperature control |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reactor volumes |

| Process Control | More challenging to maintain homogeneity | Precise control over reaction parameters |

| Flexibility | High for a wide variety of reactions | Can require dedicated reactor setups |

Gewald Reaction Conditions for Thiophene Scaffold Construction

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes wikipedia.orgmdpi.comorganic-chemistry.org. While the final product of the classical Gewald reaction is a 2-aminothiophene, the reaction itself is a powerful tool for the construction of the thiophene scaffold from acyclic precursors. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base wikipedia.org.

The mechanism of the Gewald reaction is understood to proceed through a Knoevenagel condensation as the initial step, followed by the addition of sulfur and subsequent cyclization and tautomerization wikipedia.org. The reaction conditions are generally mild, and the starting materials are readily available, making it an attractive method for the synthesis of a wide variety of thiophene derivatives mdpi.com.

Several variations of the Gewald reaction have been developed to improve yields and expand its substrate scope. These include one-pot procedures and solvent-free conditions, often utilizing mechanochemistry (ball milling) or microwave irradiation to accelerate the reaction wikipedia.orgmdpi.com. The choice of base, which is typically a secondary amine such as morpholine, can also influence the reaction outcome mdpi.com.

For the construction of a 2,5-dialkylthiophene scaffold, a modification of the Gewald reaction or a subsequent deamination step would be necessary. However, the fundamental principles of the Gewald reaction provide a robust foundation for the assembly of the thiophene ring.

Table 3: Typical Components and Conditions for the Gewald Reaction

| Component | Role | Examples |

| Carbonyl Compound | Provides the C4 and C5 atoms of the thiophene ring | Ketones, Aldehydes |

| α-Cyanoester | Provides the C2 and C3 atoms and the nitrile group | Ethyl cyanoacetate, Malononitrile |

| Sulfur Source | Provides the sulfur atom of the thiophene ring | Elemental Sulfur (S₈) |

| Base | Catalyst for the condensation and cyclization steps | Morpholine, Piperidine, Triethylamine |

| Solvent (optional) | Reaction medium | Ethanol, Dimethylformamide (DMF) |

Reaction Pathways and Mechanistic Investigations of 2 Methyl 5 Propylthiophene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for thiophenes, which are significantly more reactive than their benzene (B151609) counterparts. The sulfur atom in the thiophene (B33073) ring can stabilize the intermediate carbocation (a Wheland intermediate) formed during the substitution, which accounts for this increased reactivity. mdpi.com In 2-Methyl-5-propylthiophene, the methyl and propyl groups are electron-donating, further activating the thiophene ring towards electrophilic attack.

These alkyl groups direct incoming electrophiles to the vacant carbon positions (C3 and C4). The general mechanism involves the attack of an electrophile (E⁺), generated from reagents often activated by an acid catalyst, on the π-electron system of the thiophene ring. acs.org This forms a resonance-stabilized cationic intermediate, which then loses a proton to restore aromaticity and yield the substituted product.

Common electrophilic substitution reactions include:

Halogenation: Reaction with Cl₂, Br₂, or I₂ in the presence of a Lewis acid like AlCl₃ or FeBr₃. acs.org

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). acs.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. acs.org

The substitution will occur at the C3 or C4 position, with the precise location being influenced by the combined steric and electronic effects of the C2-methyl and C5-propyl groups.

Nucleophilic Substitution Reactions

Unlike electrophilic substitution, nucleophilic aromatic substitution on an unactivated thiophene ring like in this compound is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., a nitro group) to activate the ring towards attack by a nucleophile. mdpi.com The electron-donating nature of the methyl and propyl groups in this compound deactivates the ring for this type of reaction.

However, studies on other thiophene derivatives show that nucleophilic substitution is significantly more facile in the thiophene series than for corresponding benzene compounds when an activating group is present. mdpi.com This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. mdpi.com For this compound to undergo nucleophilic substitution, a leaving group (like a halogen) would need to be present on the ring, and even then, the reaction conditions would likely need to be forcing due to the lack of an activating group.

Oxidation and Cycloaddition Chemistry

The oxidation of alkylated thiophenes like this compound can proceed through various pathways, depending on the oxidant and reaction conditions.

The interaction of this compound with molecular oxygen has been studied through computational models focusing on thiophene and 2-methylthiophene. These studies reveal different mechanisms for ground-state triplet oxygen (³O₂) and excited-state singlet oxygen (¹O₂).

The reaction with triplet oxygen involves direct hydrogen abstraction or addition/elimination mechanisms. However, these pathways have high activation energy barriers (over 30 kcal/mol), suggesting that direct oxidation by ground-state oxygen is only significant at high temperatures, such as in combustion processes. berkeley.edu

In contrast, the reaction with singlet oxygen is much more favorable. berkeley.edu It proceeds via a [4+2] cycloaddition reaction, which has a significantly lower activation barrier. berkeley.edu The presence of alkyl groups on the thiophene ring, such as the methyl and propyl groups in this compound, further lowers this energy barrier, making the cycloaddition pathway even more accessible compared to unsubstituted thiophene. berkeley.edu

The most favorable reaction channel for alkylated thiophenes with singlet oxygen is the [4+2] cycloaddition, which leads to the formation of a bicyclic product known as a thiophene endoperoxide. berkeley.edu This pathway is analogous to the Diels-Alder reaction, where the thiophene ring acts as the diene and singlet oxygen acts as the dienophile. The formation of this endoperoxide is a key step in the photooxidation of thiophenes. These endoperoxides are often unstable and can undergo further reactions, leading to various oxidized sulfur compounds and ring-opened products.

Catalytic Transformations and Desulfurization Processes

The most significant catalytic transformation of this compound is its hydrodesulfurization (HDS), a critical process in the petroleum industry for removing sulfur from fuels. This process involves the catalytic cleavage of carbon-sulfur bonds.

The HDS of thiophenic compounds typically occurs over sulfided bimetallic catalysts, most commonly Co-Mo or Ni-Mo supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃) or zeolites. mdpi.comcore.ac.uk The active phase of these catalysts is generally considered to be MoS₂ promoted by Co or Ni atoms located at the slab edges, often referred to as the "CoMoS" phase. mdpi.com

The mechanism of HDS for thiophenes involves the opening of the thiophene ring and proceeds via two primary, parallel pathways:

Direct Desulfurization (DDS) or Hydrogenolysis: In this pathway, the C-S bonds of the adsorbed thiophene molecule are cleaved directly. This ring-opening step forms an unsaturated C4 hydrocarbon intermediate (e.g., butadiene), which is subsequently hydrogenated to butenes and finally to butane. mdpi.comberkeley.edu

Hydrogenation (HYD): This pathway begins with the hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) (THT). mdpi.comberkeley.edu The saturated THT intermediate then undergoes C-S bond cleavage (ring-opening) to release the sulfur as hydrogen sulfide (B99878) (H₂S) and form C4 hydrocarbons. berkeley.edu

The presence of alkyl groups, as in this compound, influences the reaction rate and pathway selectivity. The steric hindrance from these groups can affect how the molecule adsorbs onto the catalyst surface. A multipoint adsorption model, where a C=C bond of the ring and the sulfur atom both interact with the catalyst, has been proposed to better account for the observed steric effects of alkyl substituents compared to a simple end-on adsorption via the sulfur atom. osti.gov

During the HDS process, side reactions can lead to the formation of carbonaceous deposits, often referred to as "coke," on the catalyst surface. core.ac.ukresearchgate.net This involves the polymerization and condensation of reactant or intermediate molecules. This process is a major cause of catalyst deactivation, as the deposits block the active sites required for the desulfurization and hydrogenation reactions. Maintaining catalyst activity requires managing conditions to minimize this polymerization.

Interactive Data Table: Key Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Key Mechanism | Products |

| Electrophilic Substitution | E⁺ (e.g., Br₂/FeBr₃, HNO₃/H₂SO₄) | Attack on π-system, formation of Wheland intermediate | Substituted thiophenes (at C3/C4) |

| Oxidation | Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Thiophene Endoperoxide |

| Hydrodesulfurization (DDS) | H₂, Co-Mo/Al₂O₃ or Ni-Mo/Al₂O₃ catalyst | Direct C-S bond cleavage | C₈ Alkenes/Alkanes + H₂S |

| Hydrodesulfurization (HYD) | H₂, Co-Mo/Al₂O₃ or Ni-Mo/Al₂O₃ catalyst | Ring hydrogenation then C-S cleavage | Tetrahydrothiophene intermediate, then C₈ Alkanes + H₂S |

Hydrogen Transfer Reactions in Thiophene Conversion

Hydrogen transfer is a fundamental step in the catalytic conversion of thiophenes, particularly in hydrodesulfurization (HDS), a critical process for removing sulfur from fuel. The hydrogenation of the thiophene ring is a key stage, converting it into tetrahydrothiophene, which is then more easily desulfurized. rsc.orgresearchgate.net

Studies on model compounds like thiophene reveal that the reaction proceeds through the addition of hydrogen across the double bonds of the thiophene ring. rsc.org Using density functional theory (DFT) calculations on a hydrogen tungsten bronze catalyst, researchers have identified various potential pathways. The process involves the adsorption of thiophene onto the catalyst surface, followed by sequential hydrogen transfer to the carbon atoms of the ring. researchgate.net The formation of tetrahydrothiophene is reported to be favorable both kinetically and thermodynamically. rsc.orgresearchgate.net

Hydrogenation: The thiophene ring is saturated with hydrogen atoms to form tetrahydrothiophene (also known as thiolane). researchgate.net

Hydrogenolysis: The C-S bonds in the resulting saturated ring are broken, releasing the sulfur as hydrogen sulfide and leaving a hydrocarbon chain. researchgate.net

The yield of the hydrogenated intermediate, tetrahydrothiophene, can be significant, reaching 70-90% under specific gas-phase conditions with a palladium-sulfide catalyst, before subsequent hydrogenolysis occurs. researchgate.net The presence of alkyl substituents on the thiophene ring, such as the methyl and propyl groups in this compound, influences the reaction rates and pathways, although the fundamental mechanism of hydrogen transfer remains a core feature.

Incorporating thiophene into more complex molecular frameworks, such as conjugated porous polymers, has also been shown to influence hydrogen-related reactions. In photocatalytic systems, using a thiophene unit as a π-spacer can enhance electron delocalization and improve the migration of photogenerated carriers, which in turn facilitates more efficient hydrogen evolution. rsc.org This highlights the versatile role of the thiophene core in mediating hydrogen transfer and evolution reactions across different catalytic contexts.

Polymerization Reactions of Vinylthiophene Derivatives

Vinylthiophenes are important monomers for producing functional polymers with unique electronic and optical properties. Their polymerization can be controlled through various methods, with anionic polymerization being a key technique for creating well-defined polymer structures.

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species, resulting in a propagating chain with an active anionic center. semanticscholar.org For vinyl monomers, the general mechanism involves initiation, where the initiator adds to the monomer, and propagation, where the resulting anionic chain end attacks subsequent monomer molecules. dspaces.org In a "living" anionic polymerization, there are no inherent termination steps, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (MWD). semanticscholar.orgdspaces.org

Rate = kp[M][P]*

where:

kp is the propagation rate constant

[M] is the monomer concentration

[P]* is the concentration of active propagating chains

Research into the anionic polymerization of 2-vinylthiophene (B167685) (2-VT) and its derivatives provides specific insights into the kinetics and mechanism. acs.org Studies have shown that 2-VT and its 5-substituted derivatives can undergo controlled or living anionic polymerization in tetrahydrofuran (B95107) (THF) at -78 °C using various initiators like sec-butyllithium (B1581126) (sec-BuLi) and potassium naphthalenide (K-Naph). acs.org

Upon initiation, the reaction mixture typically changes color, indicating the formation of the propagating carbanion. acs.orgacs.org For 2-vinylthiophene and alkyl-substituted variants like 2-methyl-5-vinylthiophene, polymerization can be completed rapidly (e.g., within 5 minutes), yielding polymers with controlled molecular weights and low polydispersity (Mw/Mn < 1.2). acs.org This demonstrates a well-controlled, living process.

However, a potential side reaction involves the abstraction of the relatively acidic proton at the 5-position of the thiophene ring by the propagating carbanion, which can lead to partial deactivation. acs.org This is a crucial consideration in the mechanism, as it can affect the "living" character of the polymerization. Despite this, the use of various initiators has successfully produced well-defined poly(2-vinylthiophene) derivatives. acs.org

Table 1: Anionic Polymerization of 2-Vinylthiophene (1) and 2-Methyl-5-vinylthiophene (2) in THF at -78°C

| Run | Monomer | Initiator | Time (min) | Mₙ (calc) | Mₙ (obs) | Mₙ/Mₙ |

| 1 | 1 | sec-BuLi | 5 | 13,800 | 13,500 | 1.09 |

| 2 | 1 | Li-Naph | 5 | 13,800 | 14,000 | 1.10 |

| 3 | 1 | K-Naph | 5 | 13,800 | 13,600 | 1.11 |

| 4 | 2 | sec-BuLi | 5 | 13,800 | 13,800 | 1.08 |

| 5 | 2 | K-Naph | 5 | 13,800 | 13,900 | 1.09 |

Data adapted from studies on the anionic polymerization of vinylthiophene derivatives, illustrating the controlled nature of the reaction for both the parent monomer (1) and an alkyl-substituted version (2). acs.org Mₙ (calc) is the theoretical number-average molecular weight, and Mₙ (obs) is the observed value.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

While specific experimental NMR spectra for 2-Methyl-5-propylthiophene were not located in the surveyed literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of its chemical structure and comparison with analogous compounds.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the propyl chain, and the thiophene (B33073) ring. The aromatic region would contain two doublets for the two protons on the thiophene ring, showing characteristic coupling. The aliphatic region would show signals for the methyl and propyl substituents.

The predicted assignments are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| Thiophene H³ | ~6.5-6.7 | Doublet (d) | 1H | J(H³-H⁴) ≈ 3.5 Hz |

| Thiophene H⁴ | ~6.8-7.0 | Doublet (d) | 1H | J(H⁴-H³) ≈ 3.5 Hz |

| Propyl CH₂ (α) | ~2.7-2.9 | Triplet (t) | 2H | J(α-β) ≈ 7.5 Hz |

| Propyl CH₂ (β) | ~1.6-1.8 | Sextet | 2H | J(β-α) ≈ 7.5 Hz, J(β-γ) ≈ 7.4 Hz |

| Propyl CH₃ (γ) | ~0.9-1.0 | Triplet (t) | 3H | J(γ-β) ≈ 7.4 Hz |

| Methyl C²-CH₃ | ~2.4-2.5 | Singlet (s) | 3H | N/A |

The ¹³C NMR spectrum is predicted to show eight unique carbon signals, corresponding to the four distinct carbons of the substituted thiophene ring, the three carbons of the propyl group, and the single carbon of the methyl group. The chemical shifts are influenced by the electron-donating effects of the alkyl groups and the aromaticity of the thiophene ring.

The predicted assignments for the carbon signals are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C² | ~138-140 |

| Thiophene C⁵ | ~142-144 |

| Thiophene C³ | ~125-127 |

| Thiophene C⁴ | ~123-125 |

| Propyl C (α) | ~30-32 |

| Propyl C (β) | ~24-26 |

| Propyl C (γ) | ~13-15 |

| Methyl C²-CH₃ | ~15-16 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its characteristic fragmentation pattern.

Under electron ionization, this compound (molecular weight: 140.25 g/mol ) is expected to produce a distinct molecular ion peak and several key fragment ions nist.gov. The primary fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic thiophene ring (benzylic cleavage), which is favored due to the formation of a highly stable resonance-stabilized cation.

The expected molecular ion and major fragments are listed below.

| m/z Value | Ion Formula | Identity | Relative Abundance |

| 140 | [C₈H₁₂S]⁺• | Molecular Ion (M⁺•) | Moderate |

| 111 | [C₇H₇S]⁺ | [M - C₂H₅]⁺ | High (Expected Base Peak) |

| 125 | [C₈H₁₁S]⁺ | [M - CH₃]⁺ | Low to Moderate |

The most abundant fragment ion, and therefore the base peak, is predicted to be at m/z 111. This corresponds to the loss of an ethyl radical (•C₂H₅) from the propyl side chain, resulting in the formation of a stable 5-methyl-2-thienylmethyl cation. A less prominent peak at m/z 125, corresponding to the loss of a methyl radical (•CH₃), may also be observed.

Chromatographic Separations and Retention Behavior

Gas chromatography is employed to separate this compound from complex mixtures and to characterize its retention behavior on different stationary phases.

The retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification. The retention index of this compound has been determined on both polar and non-polar stationary phases. On a non-polar CP-Sil 5 column, which separates compounds primarily by boiling point, it has a reported retention index of approximately 1033-1035 nist.gov. On a polar DB-Wax column, where interactions with the stationary phase are more significant, the retention index is higher, reported at 1314 nist.gov. This difference highlights the influence of the compound's moderate polarity, imparted by the sulfur heteroatom, on its chromatographic behavior.

| Retention Index | Column Type | Stationary Phase | Reference |

| 1033-1035 | Non-Polar | CP-Sil 5 | nist.gov |

| 1314 | Polar | DB-Wax | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of non-volatile and thermally labile compounds, including substituted thiophenes like this compound. This method provides high-resolution separation, enabling the accurate quantification of the main compound and the detection of potential impurities.

Methodology and Chromatographic Conditions

The purity analysis of this compound is effectively achieved using a reverse-phase (RP) HPLC method. In this approach, a non-polar stationary phase, typically a C18 (ODS-3) column, is employed in conjunction with a polar mobile phase. mdpi.com A common mobile phase for separating thiophene derivatives consists of a mixture of acetonitrile and water. mdpi.comsielc.com The precise ratio of these solvents is optimized to achieve sufficient resolution between the main compound peak and any impurity peaks. mdpi.com

An isocratic elution, where the mobile phase composition remains constant throughout the analysis, is often suitable for this type of purity assessment. mdpi.com Detection is typically performed using a UV-Vis detector, as thiophene rings exhibit strong absorbance in the UV region. The selection of an appropriate wavelength, such as 231 nm, is critical for ensuring high sensitivity in the detection of thiophenic compounds. mdpi.com

The fundamental principle of HPLC purity analysis involves injecting a dissolved sample of this compound into the HPLC system. As the mobile phase carries the sample through the column, the main compound and its impurities interact differently with the stationary phase. This differential interaction leads to their separation, with each compound eluting from the column at a characteristic retention time. The detector measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different substance. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of percentage purity.

Research Findings and Data Analysis

While specific literature detailing the HPLC analysis of this compound is scarce, methods developed for similar alkylated thiophenes provide a reliable framework. For instance, a study on the separation of various thiophenic compounds utilized a C18 column with an acetonitrile/water mobile phase, demonstrating effective separation and quantification. mdpi.com The retention of alkylated thiophenes in a reverse-phase system is influenced by their hydrophobicity; longer alkyl chains result in stronger retention and thus, longer retention times.

To illustrate a typical purity analysis, the table below presents hypothetical, yet representative, data for an HPLC analysis of a this compound sample. The data includes the main analyte and potential process-related impurities, such as unreacted starting material (e.g., 2-methylthiophene) and an isomeric byproduct (e.g., 2-Methyl-3-propylthiophene).

| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|---|

| 1 | 2-Methylthiophene | 3.45 | 15,800 | 0.42 |

| 2 | 2-Methyl-3-propylthiophene | 8.92 | 32,500 | 0.86 |

| 3 | This compound | 10.14 | 3,715,200 | 98.50 |

| 4 | Unknown Impurity | 11.58 | 8,300 | 0.22 |

In this example, the purity of this compound is determined to be 98.50% based on the relative peak areas. The retention time of the main peak (10.14 min) is longer than that of potential, less hydrophobic impurities like 2-methylthiophene (3.45 min). Peak purity can be further confirmed using a Diode Array Detector (DAD), which assesses the spectral homogeneity across a single chromatographic peak. researchgate.net Any significant spectral dissimilarities across the peak would indicate the presence of a co-eluting impurity. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Propylthiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Methyl-5-propylthiophene. These methods, which solve the Schrödinger equation for a given molecular system, offer profound insights into electron distribution, orbital energies, and the underlying factors that govern chemical reactions.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for elucidating reaction mechanisms. For thiophenic compounds, including this compound, these methods are crucial for understanding reactions such as hydrodesulfurization (HDS), oxidation, and electrophilic substitution.

DFT studies on similar molecules, like thiophene (B33073) and its methylated and other alkylated analogs, have shown that the reactivity of the thiophene ring is significantly influenced by its substituents. mdpi.comnih.gov The electron-donating nature of the methyl and propyl groups at the C2 and C5 positions of this compound increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack compared to unsubstituted thiophene. nih.gov

For instance, in the context of hydrodesulfurization, a critical process in the petroleum industry, DFT calculations have been used to investigate the adsorption and reaction of thiophene on catalyst surfaces like MoS₂ and Ni₂P. researchgate.netuu.nl These studies typically identify two primary reaction pathways: direct desulfurization (DDS), where the C-S bond is cleaved directly, and a hydrogenation (HYD) pathway, where the thiophene ring is first hydrogenated. researchgate.netacs.org For this compound, DFT calculations would likely show that the alkyl groups influence the adsorption geometry and the activation barriers for C-S bond cleavage on the catalyst surface.

Oxidation reactions, relevant to both atmospheric chemistry and potential applications in synthesis, have also been modeled using DFT. Studies on the reaction of thiophene with oxidizing species like singlet oxygen (¹O₂) show that the reaction often proceeds via a [4+2] cycloaddition to form an endoperoxide intermediate. mdpi.comresearchgate.net The presence of electron-donating alkyl groups in this compound would be expected to increase the rate of such reactions. mdpi.com

The table below illustrates typical data obtained from DFT calculations on reaction mechanisms for thiophene derivatives, which would be analogous to what one would expect for this compound.

| Reaction Type | Model System | Computational Method | Key Finding |

| Hydrodesulfurization (HDS) | Thiophene on ReS₂ (001) | DFT | The hydrogenation (HYD) pathway is kinetically favored over direct desulfurization (DDS). acs.org |

| Oxidation | Thiophene + ¹O₂ | G4MP2 | The most favorable pathway is a [2+4] cycloaddition. researchgate.net |

| Electrophilic Arylation | Thiophene + Aryne | DFT | The reaction proceeds via a concerted metal-free mechanism. researchgate.net |

Mapping the potential energy surface (PES) is a powerful application of quantum chemical calculations that provides a detailed landscape of a chemical reaction. The PES connects reactants, transition states, intermediates, and products, with the energy of the system plotted against its geometric coordinates.

For this compound, mapping the PES for a reaction like HDS would involve calculating the energies of various stationary points along the reaction coordinate. For example, in the direct desulfurization pathway, the PES would show the energy required to sequentially break the two C-S bonds. DFT studies on thiophene on a Pt(111) surface have detailed such a PES, identifying the activation barriers for each C-S bond scission step. acs.org The first C–S bond cleavage typically has a higher activation energy than the second. acs.org For this compound, the alkyl substituents would likely modulate these barrier heights.

Similarly, the PES for the reaction of thiophene with radicals like HO₂ has been mapped, revealing multiple possible reaction channels, including addition to the carbon atoms or the sulfur atom. researchgate.net The relative energies of the transition states determine the preferred reaction pathway. The methyl and propyl groups on this compound would influence the stability of the radical intermediates and transition states, thereby directing the reaction towards specific products.

A representative PES diagram for a hypothetical reaction of this compound would illustrate the energy changes as the reaction progresses, highlighting the activation energies that determine the reaction kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics, conformational changes, and interactions of molecules like this compound. While quantum mechanics governs the electronic behavior, MD simulations use classical mechanics to model the movements of atoms and molecules over time.

MD simulations of thiophene and its oligomers have been performed to understand their structural and dynamic properties in different environments, such as in solution or complexed with other molecules like DNA. iyte.edu.tr For this compound, MD simulations could be used to study its behavior in a liquid phase, such as a solvent or in a mixture like crude oil. These simulations could predict properties like diffusion coefficients, radial distribution functions (to understand local structure), and conformational preferences of the propyl chain.

Furthermore, ab initio molecular dynamics, which combines MD with on-the-fly quantum chemical calculations, can be used to study chemical reactions and non-equilibrium processes. For example, such simulations on photoexcited thiophene have revealed ultrafast ring-opening dynamics following cleavage of a C-S bond, occurring on the femtosecond timescale. rsc.org This interplay between internal conversion and intersystem crossing helps explain the photostability and relaxation pathways of thiophenic compounds. rsc.org

Thermodynamic Analyses of Thiophene Conversion Processes

Thermodynamic analysis is crucial for understanding the feasibility and equilibrium position of chemical reactions involving this compound. Computational methods can provide accurate estimates of key thermodynamic quantities.

The enthalpy of reaction (ΔH_rxn) determines whether a reaction is exothermic or endothermic. It can be calculated from the standard enthalpies of formation (ΔH_f°) of the reactants and products. The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org

Computational methods, particularly those employing isodesmic reactions, have proven effective in accurately calculating ΔH_f° for thiophene derivatives. nih.gov An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved, which helps in canceling out systematic errors in the calculations. For alkyl-substituted thiophenes, DFT and other ab initio methods have been used to calculate ΔH_f° with good agreement with experimental values where available. nih.govnih.gov A 2015 study on β-alkylthiophenes demonstrated that DFT (B3LYP/6-31G(d,p)) calculations could successfully predict their standard enthalpies of formation. nih.gov

The table below shows computationally derived standard enthalpies of formation for some alkylthiophenes, illustrating the expected range for this compound.

| Compound | Method | Calculated ΔH_f° (gas, 298.15 K) (kJ/mol) |

| 2,5-Dimethylthiophene | Combustion Calorimetry/Calculations | 50.6 ± 1.9 researchgate.net |

| 3-Methylthiophene | Isodesmic Reactions (G3MP2B3) | 79.5 nih.gov |

| 2-Ethylthiophene | Isodesmic Reactions (G3MP2B3) | 59.5 nih.gov |

From these data, the enthalpy for reactions such as hydrogenation or isomerization of this compound can be readily calculated.

The equilibrium constant (K_eq) of a reaction is related to the change in Gibbs free energy (ΔG), which includes both enthalpy (ΔH) and entropy (ΔS) changes. Computational chemistry can be used to calculate all these thermodynamic properties. The Gibbs free energy is calculated as:

ΔG° = ΔH° - TΔS°

And the equilibrium constant is determined by:

ΔG° = -RT ln(K_eq)

Quantum chemical calculations can provide the vibrational frequencies of molecules, which are then used to compute the entropic contributions to the free energy. By calculating the free energies of the reactants and products, the equilibrium constant for any conversion process of this compound can be determined at a given temperature. This is essential for predicting the product distribution at equilibrium for industrial processes like isomerization or disproportionation reactions involving alkylthiophenes. For example, calculations can determine the equilibrium between this compound and other C₈H₁₂S isomers.

Prediction of Molecular Descriptors for Structure-Property Correlations

In the field of computational chemistry, the prediction of molecular descriptors is a fundamental step in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models are crucial for forecasting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For this compound, a substituted thiophene, various molecular descriptors can be computationally generated to correlate its structure with its macroscopic properties.

The process of predicting molecular properties involves the use of expert-crafted features, which are chemical descriptors and fingerprints developed by specialists in chemistry and related fields. arxiv.org These features are designed to capture essential molecular characteristics and structural patterns. arxiv.org For a molecule like this compound, with the chemical formula C₈H₁₂S, these descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors. arxiv.orgnist.gov

Constitutional descriptors provide basic information about the molecular composition and connectivity. For this compound, these are readily determined from its chemical formula and structure.

Topological descriptors are numerical representations of the molecular structure that quantify aspects like size, shape, and branching. These are calculated from the 2D representation of the molecule and are instrumental in QSAR studies of thiophene derivatives. benthamdirect.comingentaconnect.com

Geometrical descriptors , also known as 3D descriptors, are derived from the three-dimensional coordinates of the atoms in the molecule. They provide insights into the spatial arrangement of the molecule, which is critical for understanding its interaction with other molecules.

Electronic descriptors quantify the electronic properties of the molecule. For thiophene derivatives, electronic parameters such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to play a dominant role in modulating their biological activities. nih.gov The sulfur atom in the thiophene ring, with its lone pair of electrons contributing to the aromatic system, significantly influences these electronic properties. nih.gov

The following interactive table outlines some of the key molecular descriptors that can be computationally predicted for this compound and their relevance in structure-property correlations.

| Descriptor Category | Specific Descriptor | Predicted Value (Illustrative) | Significance in Structure-Property Correlation |

| Constitutional | Molecular Weight | 140.25 g/mol nist.gov | Correlates with bulk properties like boiling point and density. |

| Atom Count | 21 (8 C, 12 H, 1 S) | Basic input for many computational models. | |

| Topological | Wiener Index | (Value) | Relates to molecular branching and compactness. |

| Kier & Hall Connectivity | (Value) | Describes the degree of branching and connectivity of atoms. | |

| Geometrical (3D) | Molecular Surface Area | (Value) | Influences solubility and transport properties. |

| Molecular Volume | (Value) | Related to steric effects and binding affinity. | |

| Electronic | Dipole Moment | (Value) | Affects polarity, solubility, and intermolecular interactions. nih.gov |

| EHOMO / ELUMO | (Values) | Relate to the molecule's reactivity and electronic transition energies. nih.gov |

Note: The specific numerical values for topological, geometrical, and electronic descriptors for this compound would require dedicated computational chemistry software to calculate. The values provided are for illustrative purposes to demonstrate the concept.

Detailed Research Findings

Research on thiophene derivatives has consistently demonstrated the utility of molecular descriptors in predicting their chemical behavior and biological activity. QSAR studies on various thiophene analogs have successfully established correlations between specific descriptors and properties like anti-inflammatory and anti-HCV activity. benthamdirect.comingentaconnect.comnih.gov For instance, studies have highlighted the importance of electronic parameters and molecular connectivity in these predictions. benthamdirect.comingentaconnect.comnih.gov

While specific QSAR studies focusing solely on this compound are not prevalent in the reviewed literature, the principles from broader studies on alkylthiophenes are directly applicable. The alkyl substituents (methyl and propyl groups) on the thiophene ring will influence the molecule's lipophilicity, steric profile, and electronic distribution. These changes are quantifiable through the calculation of relevant molecular descriptors. For example, the size and nature of the alkyl groups can be captured by topological indices and steric parameters, which in turn can be correlated with properties such as solubility, boiling point, and chromatographic retention times.

Modern approaches in molecular property prediction also leverage machine learning and deep learning models. researchgate.netmdpi.comnih.gov These models can utilize a wide array of calculated descriptors as input to predict various endpoints with high accuracy. researchgate.net For a compound like this compound, a dataset of its computed descriptors could be used to train such models to predict its behavior in various chemical and biological systems, streamlining research and development efforts. nih.gov

Structure Activity Relationship Sar Investigations of 2 Methyl 5 Propylthiophene Analogues

Influence of Substituent Position and Nature on Biological Activity Profiles

The biological activity of thiophene (B33073) derivatives can be dramatically altered by subtle changes in their substitution patterns. The position of a substituent is often as critical as its chemical nature, dictating how the molecule interacts with biological targets. mdpi.com

Research into thiophene-based antimicrobial agents illustrates the critical role of substituent placement. nih.gov In a series of thiophene derivatives tested against drug-resistant Gram-negative bacteria, the position of a chlorophenyl group on an amide substituent significantly impacted the minimum inhibitory concentration (MIC). When this group was in the meta position, the compound showed potent activity against both A. baumannii and E. coli. nih.gov Moving the substituent to the ortho position resulted in reduced activity, while the para derivative was inactive. nih.gov This highlights a clear positional preference for activity in this class of compounds.

Similarly, in the development of novel anti-inflammatory agents, the presence of specific functional groups is frequently associated with enhanced potency. mdpi.com SAR studies reveal that groups such as carboxylic acids, esters, amines, amides, and methyl groups are important for activity against inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com For instance, in a series of coumarin (B35378) derivatives designed as LOX inhibitors, a bromine atom at the 6-position and a methyl group at the 4-position were found to be critical for inhibitory potency. nih.gov

Furthermore, investigations into thiophene-based anesthetic and analgesic compounds have shown that both the position and the nature of substituents on an attached aromatic ring influence sedative activity. mdpi.com For a series of ketamine ester analogues, compounds with substituents at the 2- and 3-positions of a benzene (B151609) ring were generally more active than those substituted at the 4-position. mdpi.com This suggests that steric and electronic factors governed by substituent placement are key determinants of biological function. The sulfur atom within the thiophene ring itself is considered an excellent feature for enhancing drug-receptor interactions, partly due to its ability to participate in hydrogen bonding. nih.gov

Table 1: Influence of Substituent Position on Antimicrobial Activity of Thiophene Derivatives

| Compound Analogue | Substituent Position | Organism | Minimum Inhibitory Concentration (MIC) in mg/L |

|---|---|---|---|

| Thiophene 2 | meta (m) | A. baumannii | 16 |

| Thiophene 2 | meta (m) | E. coli | 16 |

| Thiophene 1 | ortho (o) | A. baumannii | 32 |

| Thiophene 1 | ortho (o) | E. coli | 64 |

| Thiophene 3 | para (p) | A. baumannii | >64 (Inactive) |

| Thiophene 3 | para (p) | E. coli | >64 (Inactive) |

Electronic and Steric Effects on Chemical Reactivity and Catalytic Performance

The reactivity of the thiophene ring is governed by a complex interplay of electronic and steric effects imparted by its substituents. The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, with a reactivity higher than that of benzene. nih.gov Substituents can either enhance or diminish this reactivity and direct incoming electrophiles to specific positions.

Electronic Effects: Electron-donating groups (EDGs), such as the alkyl groups in 2-Methyl-5-propylthiophene, increase the electron density of the ring, activating it towards electrophilic substitution. These substitutions, like acylation, preferentially occur at the vacant α-positions (C2 or C5). derpharmachemica.comresearchgate.net If both α-positions are occupied, as in 2,5-dialkylthiophenes, acylation will occur at a β-position (C3 or C4). derpharmachemica.comresearchgate.net Conversely, electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic attack but facilitate nucleophilic aromatic substitution (SNAr). nih.gov A computational study of 2-methoxy-3-X-5-nitrothiophenes (where X is an EWG) reacting with pyrrolidine (B122466) found that the reaction proceeds via a stepwise pathway, and the reaction barrier is influenced by the electrophilicity of the thiophene derivative. nih.gov

Steric Effects: Steric hindrance, the physical bulk of a substituent, also plays a primary role in dictating reactivity. nih.govd-nb.info In some cases, steric bulk can be synthetically advantageous. For example, in a dearomative cycloaddition reaction, increasing the steric bulk on the thiophene ring by adding a methyl group at the 4-position improved both the reaction yield and regioselectivity. acs.org However, excessive steric crowding around a reaction center is often detrimental. nih.gov Studies on copper cyclam complexes used as sensors have shown that steric effects are the dominant factor for the initial binding of a substrate, while electronic effects are secondary. nih.govd-nb.info The interplay between these two effects can lead to unexpected reactivity outcomes that can be computationally explained. nih.govd-nb.info

The reactivity of thiophene derivatives can also be modulated by oxidation of the sulfur atom. Thiophene S-oxides, for instance, are useful dienes in Diels-Alder cycloaddition reactions. semanticscholar.org The substitution pattern on the thiophene S-oxide influences its photochemical reactivity, demonstrating another layer of control imparted by substituents. semanticscholar.org

Mechanistic Insights from SAR Studies in Medicinal Chemistry

In medicinal chemistry, SAR studies provide a deep understanding of the molecular interactions between a drug candidate and its biological target. This knowledge is essential for designing more potent and selective therapeutic agents. The thiophene ring is often explored as a bioisosteric replacement for a phenyl ring, a strategy that can improve metabolic stability and binding affinity. nih.gov

Thiophene derivatives are prominent inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comnih.gov SAR studies have been instrumental in optimizing their inhibitory activity.

For inhibitors of 15-lipoxygenase-1 (15-LOX-1), a clear SAR has been established for 2-aminothiophene derivatives. nih.govrug.nl The length of an aliphatic chain substituent at the 3-position of the thiophene ring was found to be a critical determinant of inhibitory potency. A study showed that a linear 4-carbon tail was optimal for activity. rug.nl Increasing the tail length further led to a decrease in inhibitory potency, while shorter tails also resulted in less potent inhibitors. rug.nl In the same study, modifications were made to the substituent at the 5-position. Increasing the length of a lipophilic tail at this position was paralleled by an increase in inhibitory potency, with a nonyl (9-carbon) group being the most potent. rug.nl These findings suggest that specific hydrophobic pockets in the enzyme's active site accommodate these alkyl chains.

The mechanism for these compounds was determined to be competitive inhibition, indicating a non-covalent interaction with the active site of 15-LOX-1. nih.govrug.nl The presence of methyl and methoxy (B1213986) groups has also been associated with potent 5-LOX inhibitory activity in other thiophene derivatives. mdpi.com

Table 2: SAR of 2-Aminothiophene Analogues as 15-LOX-1 Inhibitors

| Compound Analogue | Substituent at Position 3 | Substituent at Position 5 | IC₅₀ (µM) |

|---|---|---|---|

| A9 (ThioLox) | n-Butyl | Phenyl | 12.4 ± 0.9 |

| C2 | n-Propyl | Phenyl | 18.6 ± 6.0 |

| C6 | n-Propyl | Phenyl | 20.6 ± 3.8 |

| B4 | n-Butyl | Phenyl | 29.8 ± 3.7 |

| 3k | n-Butyl | n-Nonyl | 15.2 ± 8.4 |

Thiophene-based structures have also emerged as potent and selective modulators of cannabinoid receptors, particularly the type 2 receptor (CB2), which is a key target in neuroinflammation and pain. nih.gov Deciphering the SAR of compounds for cannabinoid receptors is essential for developing targeted therapies that can achieve therapeutic effects while minimizing the undesired psychoactive side effects associated with CB1 receptor activation. nih.gov

A class of thiophene amide derivatives has been identified as potent CB2 receptor agonists. nih.gov SAR studies on these scaffolds have guided the synthesis of novel compounds with high affinity and selectivity for the CB2 receptor. For example, researchers developed two novel thiophene-based compounds, AAT-015 and AAT-778, for use as PET radioligands to image CB2 receptors in the context of neurodegeneration. nih.gov The synthesis of these molecules involved the Gewald reaction to form the core 2-aminothiophene structure, followed by coupling with adamantane (B196018) moieties. nih.gov The successful development of these imaging agents relies on a deep understanding of the SAR to ensure high binding affinity to the target receptor. These studies underscore the importance of SAR in fine-tuning the structure of thiophene analogues to achieve specific interactions with complex biological targets like G-protein coupled receptors. nih.gov

Research Applications in Advanced Materials Science

Organic Semiconductors and Conjugated Polymers

While there is a wealth of research on polythiophenes as a model system for understanding the relationship between molecular structure, solid-state organization, and electronic performance, specific data on polymers incorporating 2-Methyl-5-propylthiophene is scarce. rsc.org The performance of organic semiconductors is heavily dependent on factors such as intermolecular and intramolecular interactions and solid-state packing, which influence charge carrier transport. nih.gov Without specific studies on this compound, its potential contributions to this field remain theoretical.

Polythiophene-Based Electronic Materials

Polythiophenes are widely used as electron donor materials in organic solar cells due to their thermal stability, environmental friendliness, ease of processing, and relatively low cost. mdpi.com Poly(3-hexylthiophene) (P3HT) is one of the most extensively studied polythiophene-based materials for this purpose. mdpi.comresearchgate.net However, there is no readily available research detailing the synthesis or electronic properties of poly(this compound) or its integration into electronic devices.

Application in Organic Photovoltaics and Thin Film Transistors

The application of thiophene-based polymers in organic photovoltaics is well-documented, with materials like P3HT being a common component in the active layer of organic solar cells. mdpi.comflintbox.com Similarly, organic thin-film transistors (TFTs) often utilize thiophene (B33073) derivatives as the active semiconductor layer. rsc.org These transistors are potentially useful as highly sensitive sensors. rsc.org Despite the prominence of the thiophene scaffold in these technologies, specific research detailing the performance of this compound in either organic photovoltaic devices or thin-film transistors has not been identified.

Optoelectronic Materials Development

The development of optoelectronic materials often involves the strategic modification of molecular structures to achieve desired properties. While other thiophene derivatives, such as methyl 5-chlorothiophene-2-carboxylate, are explored for the development of advanced materials like conductive polymers for electronics and renewable energy applications, similar research focused on this compound is not apparent in the available literature. chemimpex.com

Chemo/Biosensor Design and Development

The potential for organic thin-film transistors to function as highly sensitive chemical or biological sensors is an active area of research. rsc.org The principle relies on the interaction of analytes with the semiconductor material, leading to a measurable change in the transistor's electrical characteristics. While the thiophene structure is a viable candidate for such applications, there are no specific reports on the design or development of chemo/biosensors based on this compound.

Research Applications in Medicinal Chemistry and Chemical Biology

Design Principles for Thiophene-Based Drug Candidates and Lead Optimization

The core design principles for thiophene-based compounds often revolve around the nature and position of substituents on the thiophene (B33073) ring. nih.gov For a molecule like 2-Methyl-5-propylthiophene, the alkyl groups at the C2 and C5 positions are critical determinants of its properties.

Lipophilicity and steric effects : The methyl and, more significantly, the propyl groups increase the molecule's lipophilicity (fat-solubility). This property is crucial for influencing how a drug candidate crosses biological membranes and interacts with hydrophobic pockets within protein targets. The size and length of these alkyl chains can be systematically varied during lead optimization to fine-tune this lipophilic character for optimal target engagement and pharmacokinetic properties. youtube.com

Target Interaction : The sulfur atom in the thiophene ring is capable of forming hydrogen bonds, which can be a key interaction with biological receptors. osti.gov The placement of the methyl and propyl groups at the 2- and 5-positions directs the spatial orientation of the molecule within a binding site, influencing its affinity and selectivity for a specific target. Structure-activity relationship (SAR) studies on other thiophene derivatives have consistently shown that substitutions at these positions are vital for biological activity. nih.govresearchgate.net For instance, research on various thiophene derivatives has highlighted that the presence of methyl groups is frequently important for anti-inflammatory and anticancer activity. nih.govresearchgate.net

While direct SAR data for this compound is not available, the general principles suggest that its simple alkyl-substituted scaffold could serve as a starting point or a fragment in the design of more complex therapeutic agents.

Mechanisms of Biological Action at the Molecular and Cellular Level

Thiophene-containing compounds are well-documented for their anti-inflammatory properties. researchgate.netnih.gov Their mechanisms often involve the interruption of key inflammatory cascades.

Modulation of Inflammatory Signaling Pathways : Key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. scielo.brnih.gov Dysregulation of these pathways leads to the overexpression of pro-inflammatory genes. Studies on various functionalized thiophenes have demonstrated their ability to inhibit these pathways, thereby reducing the production of inflammatory mediators. mdpi.commdpi.com For example, some polyphenols exert their anti-inflammatory effects by suppressing NF-κB and MAPK signaling. nih.gov While not specifically demonstrated for this compound, its core structure could be incorporated into larger molecules designed to target these pathways.

Inhibition of Pro-inflammatory Enzymes : Enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) are responsible for producing prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The thiophene scaffold is present in several known COX/LOX inhibitors, and the presence of methyl groups has been noted as an important feature for this activity. researchgate.netnih.gov

The thiophene moiety is a common feature in a wide array of anticancer agents. nih.govmdpi.com These compounds can induce cancer cell death through several mechanisms.

Inhibition of Cancer-Specific Proteins : Thiophene analogs have been designed to bind to and inhibit a range of protein targets that are crucial for cancer cell survival and proliferation. johnshopkins.edu This includes enzymes like kinases, which are often overactive in cancer cells. nih.gov

Induction of Apoptosis : A primary goal of cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. Thiophene derivatives have been shown to trigger apoptosis by generating reactive oxygen species (ROS) and disrupting key signaling pathways, such as the NF-κB pathway, which can protect cancer cells from death. nih.gov

Disruption of Microtubules : Some thiophene-containing drugs act as antimitotic agents by interfering with the dynamics of microtubules, which are essential for cell division. This arrests the cell cycle and leads to cell death.

While no specific antineoplastic activity has been reported for this compound itself, related structures have shown promise. For example, thiosemicarbazones derived from 2-acetyl-5-methylthiophene (B1664034) have demonstrated cytotoxic activity against various human cancer cell lines, including prostate cancer. researchgate.net Similarly, studies on 5-alkyl-substituted 2-aminothiophenes have revealed significant anti-proliferative activity and selectivity for tumor cells. researchgate.net

The interaction of small molecules with biological receptors is fundamental to pharmacology. Thiophene derivatives have been developed to modulate a variety of receptor types.

G-Protein Coupled Receptors (GPCRs) : GPCRs are a large family of receptors involved in numerous physiological processes and are common drug targets. plos.org

Nuclear Receptors : These receptors are located within the cell and act as transcription factors to regulate gene expression. plos.org

Ion Channels : Thiophene-based molecules have been investigated for their ability to modulate the function of ion channels. plos.org

Toll-Like Receptors (TLRs) : Certain lipopeptides containing thioether linkages, a feature related to the thiophene sulfur, have been shown to be agonists of Toll-like receptor 2 (TLR2), which is involved in the innate immune response. umn.edu

In Vitro Studies on Biological Target Interactions and Enzyme Inhibition

In vitro assays are essential for determining the biological activity of a compound and its specific molecular interactions. These studies provide quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which measure a drug's potency against a specific enzyme or biological process.

Although no specific in vitro biological data has been published for this compound, studies on structurally related compounds provide insight into the potential activities of alkyl-substituted thiophenes. For instance, a derivative, Methyl 5-propylthiophene-2-carboxylate, has been investigated for its potential to inhibit certain enzymes. evitachem.com Furthermore, extensive research on more complex thiophene derivatives has quantified their inhibitory effects on a wide range of biological targets.

| Thiophene Derivative Class | Target Enzyme/Cell Line | Reported Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Thiophene Carboxamides | VEGFR-2 Kinase | IC₅₀ = 0.09 µM | mdpi.com |

| Fused Thiophenes | PC-3 (Prostate Cancer) Cells | IC₅₀ = 3.65 µM | mdpi.com |

| Thienopyrimidines | EGFR Kinase | IC₅₀ = 0.091 µM | nih.gov |

| 2-acetyl-5-methylthiophene complex | PC-3 (Prostate Cancer) Cells | IC₅₀ = 9.8 µM | researchgate.net |

| Thiophenic Derivatives | 5-Lipoxygenase (5-LOX) | IC₅₀ = 29.2 µM | nih.gov |

This table presents data for various thiophene derivatives to illustrate the range of biological activities and is not representative of this compound itself.

These studies underscore that the thiophene scaffold is a versatile platform for developing potent inhibitors of enzymes and cytotoxic agents against cancer cells. The specific activity is highly dependent on the functional groups attached to the thiophene ring.

Radiotracer Development for Molecular Imaging Research

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive visualization of biological processes in living organisms. nih.gov These techniques rely on radiotracers—biologically active molecules labeled with a radioisotope.

The development of novel radiotracers is a critical area of research for diagnosing and understanding diseases. The design of a successful radiotracer requires a scaffold that can be readily labeled with a radioisotope (like ¹¹C or ¹⁸F) and that possesses the appropriate biological properties to accumulate at a specific target site. nih.govnih.gov

Thiophene-based structures have been explored for this purpose. For example, researchers have developed ¹¹C-labeled thiophene derivatives as potential PET ligands for imaging the cannabinoid receptor type 2 (CB2), which is upregulated in neuroinflammation. While the simple this compound structure has not been specifically reported as a radiotracer, its basic scaffold could be considered a foundational element. Its properties could be modified through chemical synthesis to incorporate a chelating agent for a metallic radionuclide or a functional group suitable for radiohalogenation, thereby creating a novel imaging agent. nih.gov The lipophilicity imparted by the alkyl groups would be a key factor in determining the radiotracer's ability to cross the blood-brain barrier, a critical property for imaging targets within the central nervous system.

Environmental Transformation, Fate, and Ecotoxicological Mechanisms of Thiophene Derivatives

Persistence and Degradation Pathways in Environmental Matrices

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For 2-Methyl-5-propylthiophene, its environmental half-life is influenced by biodegradation, photolysis, and sorption phenomena.

Microbial communities in soil and water are key players in the breakdown of organic compounds. While specific studies on the biodegradation of this compound are limited, insights can be drawn from research on similar alkylated thiophenes and through predictive modeling.

The biodegradation of thiophenic compounds often involves initial oxidation of the sulfur atom or the thiophene (B33073) ring, followed by ring cleavage. The rate and extent of this degradation can be influenced by the structure of the molecule, including the nature and position of alkyl substituents. For instance, the length and branching of alkyl chains can affect the accessibility of the thiophene ring to microbial enzymes.

Predictive models, such as the US EPA's EPI Suite™, can provide estimates of a compound's biodegradability. These models utilize quantitative structure-activity relationships (QSARs) based on large datasets of experimental results for a wide range of chemicals.

Table 1: Predicted Biodegradation of this compound

| Parameter | Predicted Value | Model |

| Aerobic Biodegradation Half-Life in Water | Weeks-Months | BIOWIN (EPI Suite™) chemsafetypro.com |

| Aerobic Biodegradation Half-Life in Soil | Weeks-Months | BIOWIN (EPI Suite™) chemsafetypro.com |

| Anaerobic Biodegradation Half-Life | Months-Very Long | BIOWIN (EPI Suite™) chemsafetypro.com |

Disclaimer: The data in this table is based on computational predictions and should be used for estimation purposes. Actual environmental half-lives may vary depending on site-specific conditions such as microbial population, temperature, and nutrient availability.

Research on microbial consortia has shown that complex mixtures of microorganisms can achieve more efficient degradation of pollutants than single strains. nih.govdtu.dk These consortia can exhibit syntrophic relationships, where the metabolic products of one organism serve as the substrate for another, leading to a more complete breakdown of the parent compound. nih.gov The biodegradation of related compounds like thiophanate-methyl, another sulfur-containing organic compound, demonstrates a relatively rapid degradation in soil with a half-life of about 7 days, transforming into MBC (methyl 2-benzimidazole carbamate). epa.gov

Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for chemicals in sunlit surface waters and the atmosphere. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths and the efficiency of the subsequent chemical reactions.

For thiophene and its derivatives, photolysis can proceed through direct absorption of light or indirect processes involving photosensitizers present in the water. nih.gov Research on the aquatic photochemistry of alkylthiophenes indicates that they can react with photochemically produced reactive intermediates, such as triplet excited states of dissolved organic matter. nih.gov The degradation products can vary depending on the reaction conditions and the specific structure of the thiophene derivative. The photolysis of some sulfonamides, for example, can result in the cleavage of the N-S bond. mdpi.com Abiotic degradation, which includes photolysis, is often a slower process than microbial degradation but can lead to the complete breakdown of the compound. nih.govnavy.milproquest.com

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, plays a critical role in its environmental transport and bioavailability. epa.govnist.govnih.gov The extent of sorption is influenced by the physicochemical properties of both the chemical and the environmental matrix.

For hydrophobic organic compounds like this compound, sorption to organic carbon in soil and sediment is a primary mechanism of partitioning. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates a greater tendency for the chemical to be sorbed to soil and sediment, reducing its concentration in the water phase and thus its mobility and bioavailability. epa.gov

The sorption of volatile organic compounds can be influenced by soil properties such as organic carbon content and clay mineral fraction. epa.gov Generally, compounds are more strongly sorbed in alkaline soils compared to acidic soils. epa.gov In alkaline soils, sorption tends to increase with higher organic carbon content. epa.gov

Table 2: Predicted Soil and Sediment Sorption of this compound

| Parameter | Predicted Value | Model |